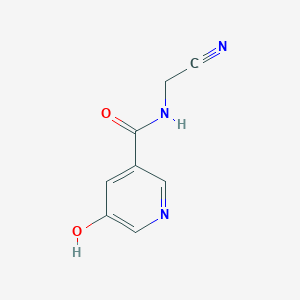
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyanomethyl group attached to the nitrogen atom and a hydroxyl group at the 5-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 5-hydroxypyridine-3-carboxylic acid with cyanomethylating agents under controlled conditions. For instance, the reaction of 5-hydroxypyridine-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce systemic acquired resistance in plants by activating defense gene expression without the accumulation of salicylic acid . This suggests that the compound may interact with signaling pathways involved in plant defense mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide include:
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)-isoquinolinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
N-(cyanomethyl)-5-hydroxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-1-2-11-8(13)6-3-7(12)5-10-4-6/h3-5,12H,2H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPPFWMKDPTAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2900178.png)
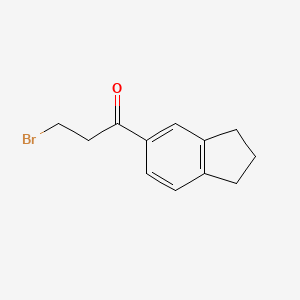
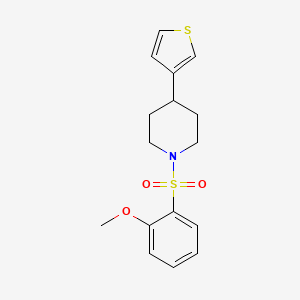
![1-{[1-(2,5-dimethoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine](/img/structure/B2900182.png)
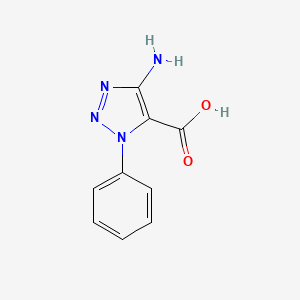
![N-(4-hydroxyphenyl)-2-({4-methyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}sulfanyl)acetamide](/img/structure/B2900185.png)
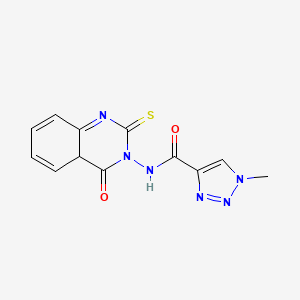
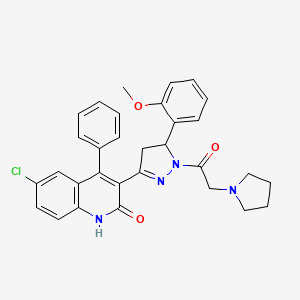
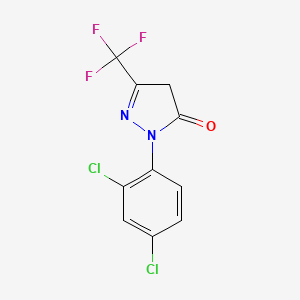
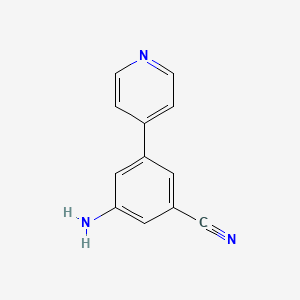
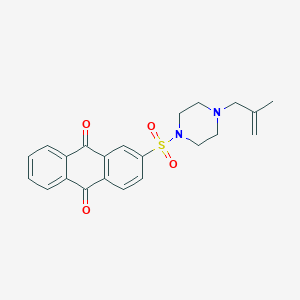
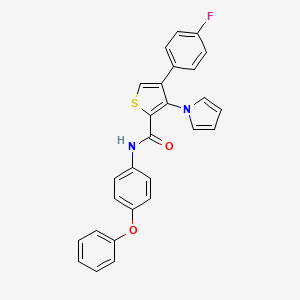
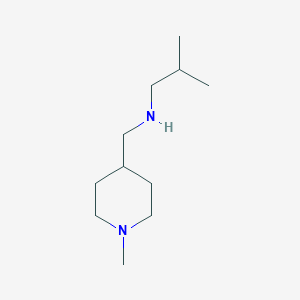
![3-chloro-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzamide](/img/structure/B2900201.png)
